molecular formula C15H13BrO2 B3106105 2-(Benzyloxy)-5-bromo-3-methylbenzaldehyde CAS No. 1566412-28-9

2-(Benzyloxy)-5-bromo-3-methylbenzaldehyde

Cat. No. B3106105
CAS RN: 1566412-28-9
M. Wt: 305.17 g/mol
InChI Key: IFJQBFWSXKOZPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “2-(Benzyloxy)-5-bromo-3-methylbenzaldehyde” are not available, similar compounds have been synthesized using various methods. For instance, 2-benzyloxy-1-methylpyridinium triflate has been used as a reagent for the synthesis of benzyl ethers and esters . Further studies on the base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines have also been conducted .


Molecular Structure Analysis

The molecular structure of “2-(Benzyloxy)-5-bromo-3-methylbenzaldehyde” can be inferred from its name and similar compounds. It likely contains a benzene ring with a benzyloxy group, a bromo group, and a methyl group attached. The dihedral angle between the two benzene rings in a similar compound, 2-benzyloxy-3-methoxybenzaldehyde, is 23.33 (6)° .

Scientific Research Applications

Synthesis and Antioxidant Evaluation

Research into the synthesis of aromatic aldehydes, including various derivatives, highlights a significant interest in exploring their potential applications, particularly in the field of antioxidant evaluation. Studies such as those by Laroum et al. (2019) on the synthesis of 4-Arylmethylideneisoxazol-5(4H)-ones demonstrate the ongoing exploration into efficient synthesis methods for heterocyclic compounds, which are pivotal in developing new antioxidants (Laroum, Boulcina, Bensouici, & Debache, 2019).

Catalytic Oxidation of Lignins

The catalytic oxidation of lignins into aromatic aldehydes, such as the research by Tarabanko & Tarabanko (2017), highlights another application avenue. This process, aimed at producing vanillin and syringaldehyde, showcases the potential industrial applications of brominated and other aromatic aldehydes in converting lignin, a major component of biomass, into valuable chemical products (Tarabanko & Tarabanko, 2017).

Organic Pollutant Degradation

Husain & Husain (2007) discuss the treatment of organic pollutants using redox mediators in combination with enzymes, highlighting the broader application of chemical compounds in environmental remediation. This research underscores the potential for aromatic aldehydes and related compounds to play a role in enhancing the efficiency of degrading recalcitrant compounds present in industrial effluents (Husain & Husain, 2007).

Cosmeceuticals and Human Health

The review on the toxic and human-health-related adverse consequences of cosmeceuticals by Bilal & Iqbal (2019) provides a critical perspective on the use of chemical compounds in personal care products. Although not directly related to 2-(Benzyloxy)-5-bromo-3-methylbenzaldehyde, this review underscores the importance of understanding the health implications of chemical additives in cosmeceuticals, which could be relevant for the safety assessment of any applications involving similar compounds (Bilal & Iqbal, 2019).

Future Directions

Future research could focus on the UV-induced conformational changes in the benzyloxy fragment for matrix-isolated compounds . Further studies on the base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines could also be conducted .

properties

IUPAC Name

5-bromo-3-methyl-2-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c1-11-7-14(16)8-13(9-17)15(11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJQBFWSXKOZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC2=CC=CC=C2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-5-bromo-3-methylbenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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